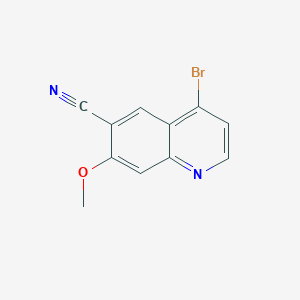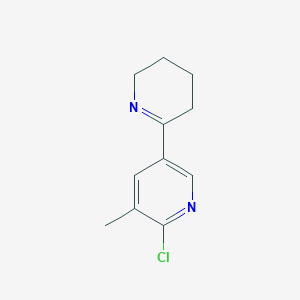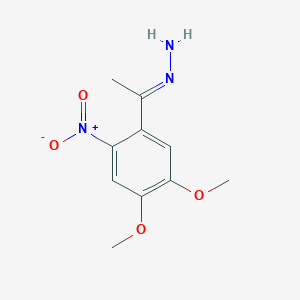
(1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a nitrophenyl ring substituted with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise control over temperature and pressure. The product is then subjected to rigorous purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to various biological effects. The nitrophenyl group plays a crucial role in its activity, influencing its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Methoxy-2-nitrophenyl)ethylidene)hydrazine
- (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazone
- (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazide
Uniqueness
(1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13N3O4 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
(E)-1-(4,5-dimethoxy-2-nitrophenyl)ethylidenehydrazine |
InChI |
InChI=1S/C10H13N3O4/c1-6(12-11)7-4-9(16-2)10(17-3)5-8(7)13(14)15/h4-5H,11H2,1-3H3/b12-6+ |
InChI Key |
FBDMXPWHQWYTQW-WUXMJOGZSA-N |
Isomeric SMILES |
C/C(=N\N)/C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Canonical SMILES |
CC(=NN)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


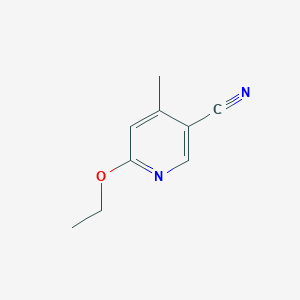
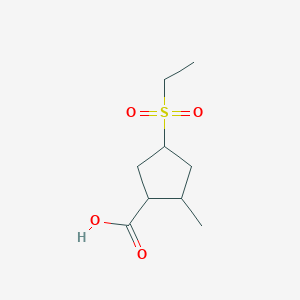
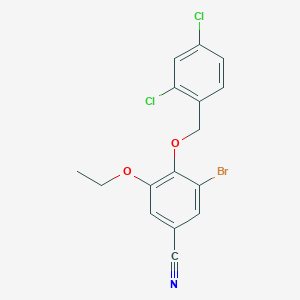
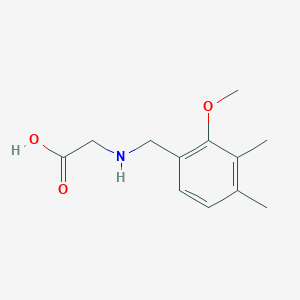
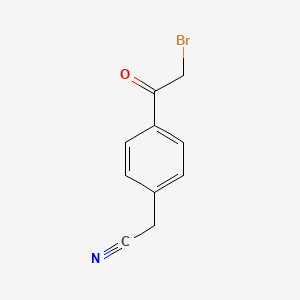
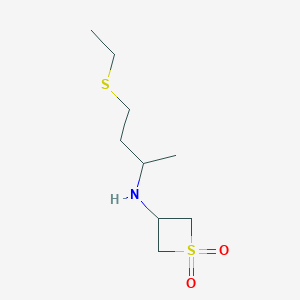
![2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13015409.png)
![{3-[(Methylsulfanyl)methyl]oxetan-3-yl}methanol](/img/structure/B13015415.png)
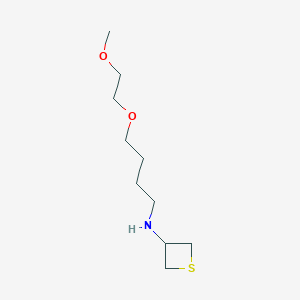
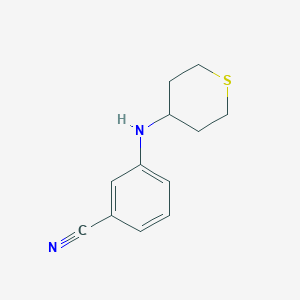
![Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13015435.png)
![7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B13015437.png)
